Agaroheptaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agaroheptaose is a type of agarooligosaccharide, which is derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3 glycosidic bonds . This compound specifically consists of seven such repeating units, making it a heptasaccharide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Agaroheptaose can be synthesized through the enzymatic hydrolysis of agarose. The process involves the use of β-agarases, which cleave the β-1,4 glycosidic bonds in agarose to produce agarooligosaccharides of varying lengths . The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity, which can vary depending on the specific β-agarase used.
Industrial Production Methods
In an industrial setting, the production of this compound involves the liquefaction of agarose using citric acid, followed by enzymatic hydrolysis with β-agarase . This method ensures high purity and yield of this compound. The process can be scaled up by optimizing the enzyme concentration, reaction time, and temperature to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Agaroheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is enzymatic hydrolysis, where specific enzymes like β-agarases and α-neoagarobiose hydrolases break down the glycosidic bonds .
Common Reagents and Conditions
Hydrolysis: Enzymes such as β-agarase and α-neoagarobiose hydrolase are used under optimal pH and temperature conditions.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents under controlled conditions.
Major Products
The major products formed from the hydrolysis of this compound include smaller agarooligosaccharides such as agarotriose and agaropentaose .
Scientific Research Applications
Agaroheptaose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of agaroheptaose involves its enzymatic breakdown by specific agarolytic enzymes. For instance, β-agarase cleaves the β-1,4 glycosidic bonds, converting this compound into smaller oligosaccharides . These smaller oligosaccharides can then be further hydrolyzed by other enzymes, such as α-neoagarobiose hydrolase, to release monomeric sugars like D-galactose and 3,6-anhydro-L-galactose .
Comparison with Similar Compounds
Agaroheptaose is part of a family of agarooligosaccharides, which also includes agarotriose, agaropentaose, and agarononaose . Compared to these similar compounds, this compound has a unique structure with seven repeating units, which can influence its enzymatic degradation and physiological activities. For example, while agarotriose and agaropentaose are also products of agarose hydrolysis, this compound has distinct properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C42H66O33 |
---|---|
Molecular Weight |
1099.0 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C42H66O33/c43-1-8-15(47)19(51)20(52)37(64-8)70-27-12-5-60-33(27)25(57)41(68-12)74-31-17(49)10(3-45)66-39(22(31)54)72-29-14-7-62-35(29)26(58)42(69-14)75-32-18(50)11(4-46)65-38(23(32)55)71-28-13-6-61-34(28)24(56)40(67-13)73-30-16(48)9(2-44)63-36(59)21(30)53/h8-59H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33+,34+,35+,36-,37+,38+,39+,40+,41+,42+/m1/s1 |
InChI Key |
FDJBFZNASCYAIJ-MGMSNSSYSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O)CO)O)O)CO)O)O)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)O)CO)O)O)CO)O)O)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.